molecular formula C7H5FN2O B1450346 6-Fluoro-1H-indazol-5-ol CAS No. 1360884-19-0

6-Fluoro-1H-indazol-5-ol

Cat. No.: B1450346
CAS No.: 1360884-19-0
M. Wt: 152.13 g/mol
InChI Key: XDJJDOKXCSVOFZ-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indazol-5-ol is a heterocyclic compound with the molecular formula C7H5FN2O. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 6th position and a hydroxyl group at the 5th position of the indazole ring imparts unique chemical properties to this compound.

Scientific Research Applications

6-Fluoro-1H-indazol-5-ol has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Safety and Hazards

The safety information for 6-Fluoro-1H-indazol-5-ol indicates a warning signal word . Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indazol-5-ol can be achieved through various methods, including:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as transition metal-catalyzed reactions, is likely preferred for large-scale production due to their high yields and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5th position can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted indazole derivatives with various functional groups replacing the fluorine atom.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without the fluorine and hydroxyl substitutions.

    5-Hydroxy-1H-indazole: Similar to 6-Fluoro-1H-indazol-5-ol but lacks the fluorine atom.

    6-Fluoro-1H-indazole: Similar but lacks the hydroxyl group at the 5th position.

Uniqueness

This compound is unique due to the combined presence of both the fluorine atom and the hydroxyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group allows for hydrogen bonding and increased solubility.

Properties

IUPAC Name

6-fluoro-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJJDOKXCSVOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360884-19-0
Record name 6-fluoro-1H-indazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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